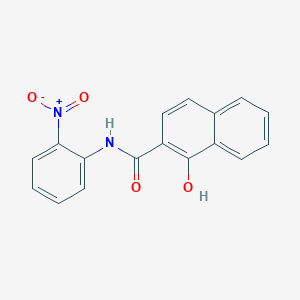
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-hydroxy-N-(2-nitrophényl)naphtalène-2-carboxamide est un composé organique synthétique connu pour ses diverses applications dans la recherche scientifique. Ce composé est caractérisé par son noyau naphtalène, qui est substitué par un groupe hydroxyle et un groupe nitrophényle, ce qui en fait une molécule polyvalente dans diverses réactions chimiques et études biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-hydroxy-N-(2-nitrophényl)naphtalène-2-carboxamide implique généralement la réaction de l'acide 1-hydroxy-2-naphtöïque avec la 2-nitroaniline dans des conditions spécifiques. La réaction est généralement réalisée en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane . Le mélange réactionnel est agité à température ambiante pendant plusieurs heures jusqu'à ce que le produit souhaité soit formé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-hydroxy-N-(2-nitrophényl)naphtalène-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe nitro peut être réduit en un groupe amino dans des conditions appropriées.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H₂) en présence d'un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome (Br₂) ou l'acide nitrique (HNO₃).
Principaux produits
Oxydation : Formation de dérivés de l'acide 1-naphtöïque.
Réduction : Formation de 1-hydroxy-N-(2-aminophényl)naphtalène-2-carboxamide.
Substitution : Divers dérivés substitués selon l'électrophile utilisé.
Applications de la recherche scientifique
Le 1-hydroxy-N-(2-nitrophényl)naphtalène-2-carboxamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antiprolifératives potentielles.
Médecine : Étudié pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement d'herbicides et d'autres produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 1-hydroxy-N-(2-nitrophényl)naphtalène-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne est attribuée à l'inhibition du transport des électrons photosynthétiques dans les chloroplastes . Les effets antiprolifératifs du composé sont liés à l'induction de l'apoptose dans les cellules cancéreuses par la dépolarisation de la membrane mitochondriale et la production d'espèces réactives de l'oxygène (ROS) .
Applications De Recherche Scientifique
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of photosynthetic electron transport in chloroplasts . The compound’s antiproliferative effects are linked to the induction of apoptosis in cancer cells through mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-hydroxy-N-(3-nitrophényl)naphtalène-2-carboxamide
- 2-hydroxy-N-(3-nitrophényl)naphtalène-1-carboxamide
Unicité
Le 1-hydroxy-N-(2-nitrophényl)naphtalène-2-carboxamide est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber le transport des électrons photosynthétiques et à induire l'apoptose dans les cellules cancéreuses le distingue d'autres composés similaires .
Propriétés
Formule moléculaire |
C17H12N2O4 |
|---|---|
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
1-hydroxy-N-(2-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-16-12-6-2-1-5-11(12)9-10-13(16)17(21)18-14-7-3-4-8-15(14)19(22)23/h1-10,20H,(H,18,21) |
Clé InChI |
YBNPSJLQCNCCMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















